![molecular formula C19H24N2O4S B3035565 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine CAS No. 332021-08-6](/img/structure/B3035565.png)
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine
Overview
Description
“1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine”, commonly referred to as DPS, is a synthetic compound that belongs to the class of phenylmethylpiperazines (PMPs). It has a molecular formula of C18H22N2O4S .
Molecular Structure Analysis
The molecular structure of DPS consists of a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms. Attached to this ring are a phenylmethyl group and a 2,5-dimethoxyphenylsulfonyl group .Physical And Chemical Properties Analysis
DPS has a density of 1.3±0.1 g/cm3, a boiling point of 551.9±60.0 °C at 760 mmHg, and a flash point of 287.6±32.9 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine:
Pharmacological Research
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine has been studied for its potential pharmacological properties. Researchers are investigating its effects on various biological systems, including its potential as a therapeutic agent for neurological disorders. The compound’s structure suggests it may interact with neurotransmitter receptors, making it a candidate for further study in the treatment of conditions such as depression and anxiety .
Chemical Synthesis
This compound is also of interest in the field of chemical synthesis. Its unique structure, featuring both sulfonyl and piperazine groups, makes it a valuable intermediate in the synthesis of more complex molecules. Researchers are exploring its use in the development of new synthetic pathways for pharmaceuticals and other biologically active compounds .
Material Science
In material science, 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine is being investigated for its potential applications in the development of new materials. Its chemical properties may allow it to be used in the creation of polymers and other materials with unique characteristics, such as enhanced durability or specific electrical properties.
Toxicology
Finally, toxicologists are studying the compound to understand its potential toxic effects. This research includes evaluating its acute and chronic toxicity, potential for causing genetic mutations, and its effects on various organ systems. These studies are essential for determining the safety of the compound for use in various applications.
properties
IUPAC Name |
1-benzyl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-24-17-8-9-18(25-2)19(14-17)26(22,23)21-12-10-20(11-13-21)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJCDSZTDSDGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183541 | |
Record name | 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332021-08-6 | |
Record name | 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332021-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.